molecular formula C22H16FN3O4S B11334027 4-[(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B11334027
M. Wt: 437.4 g/mol
InChI Key: IGIWKZPSOKQESM-UHFFFAOYSA-N
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Description

4-[(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is a complex organic compound with a unique structure that includes a quinoxalinone core and a dibenzo thiazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-3,4-dihydro-2(1H)-quinoxalinone typically involves multiple steps. The starting materials often include 9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-yl acetic acid and 3,4-dihydro-2(1H)-quinoxalinone. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-[(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 4-[(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is unique due to its combination of a quinoxalinone core and a dibenzo thiazinyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H16FN3O4S

Molecular Weight

437.4 g/mol

IUPAC Name

4-[2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetyl]-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C22H16FN3O4S/c23-14-9-10-18-16(11-14)15-5-1-4-8-20(15)31(29,30)26(18)13-22(28)25-12-21(27)24-17-6-2-3-7-19(17)25/h1-11H,12-13H2,(H,24,27)

InChI Key

IGIWKZPSOKQESM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CN3C4=C(C=C(C=C4)F)C5=CC=CC=C5S3(=O)=O

Origin of Product

United States

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